Arsonous acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

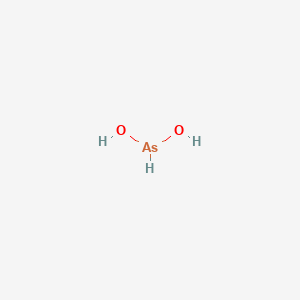

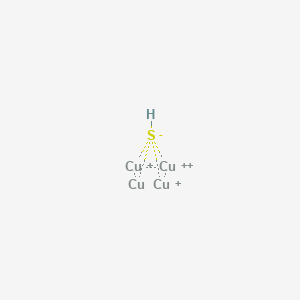

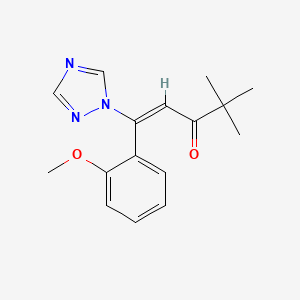

Arsonous acid is a member of arsonous acids. It is a conjugate acid of an arsonite(1-).

Scientific Research Applications

Forensic Analysis in Arson Investigations

Arsonous acid and its derivatives play a significant role in forensic investigations, particularly in the analysis of fire debris. Researchers have studied the impact of this compound alteration on ignitable liquids like fuels, alcohols, and thinners, which are commonly used in arson. These studies focus on how sulfuric acid modification alters the chemical composition of these substances, affecting their identification in forensic settings. Advanced techniques like spectral and chromatographic analysis help in understanding the chemical changes and identifying the accelerants used in arsons (Martín-Alberca et al., 2018).

Environmental Impact and Degradation

The environmental impact and degradation of phenyl-substituted arsonic acids, often used in the poultry industry, have been explored in scientific research. Studies show that these compounds can degrade rapidly under certain conditions, forming phenols, arsenite, and arsenate as primary products. Advanced oxidative processes employing radicals like hydroxyl and sulfate are effective for the remediation of these compounds (Xu et al., 2007).

Biotransformation in Microbial Environments

Arsonic acid derivatives undergo significant biotransformation in microbial environments, such as those found in poultry litter. Research has demonstrated that compounds like 3-nitro-4-hydroxybenzene arsonic acid (roxarsone) are rapidly transformed by Clostridium species, releasing more toxic inorganic arsenic. This transformation plays a crucial role in the environmental and health impact of these compounds (Stolz et al., 2007).

Analytical Techniques in Arson Residue Analysis

Significant advancements in analytical techniques for arson residue analysis have been made over the years. Modern methods like comprehensive two-dimensional gas chromatography and mass spectrometry have revolutionized the identification of ignitable liquid residues, increasing sensitivity and discrimination. These techniques are crucial in arson investigations, where identifying the presence of specific accelerants is key (Pert et al., 2006).

Surface Modification Applications

Arsonic acid has been explored as a robust anchor group for surface modification, particularly in nanoparticle applications. Research shows that arsonic acid exhibits strong affinity and stability when used as an anchor for ligand molecules on surfaces like iron oxide nanoparticles. This has potential applications in various fields, including nanotechnology and material science (Ahn et al., 2013).

properties

Molecular Formula |

AsH3O2 |

|---|---|

Molecular Weight |

109.944 g/mol |

IUPAC Name |

arsonous acid |

InChI |

InChI=1S/AsH3O2/c2-1-3/h1-3H |

InChI Key |

NRBZEAAIJMPAGL-UHFFFAOYSA-N |

SMILES |

O[AsH]O |

Canonical SMILES |

O[AsH]O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[methyl 9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-3-{3-oxo-3-[(3,7,11,15-tetramethylhexadec-2-en-1-yl)oxy]propyl}phorbine-21-carboxylatato(2-)-kappa~4~N~23~,N~24~,N~25~,N~26~]magnesium](/img/structure/B1237651.png)

![3-hydroxy-N-[(2E,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]pyridine-2-carboxamide](/img/structure/B1237663.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide](/img/structure/B1237664.png)

![[4-[(2S,4R,6S)-2-[4-(aminomethyl)phenyl]-6-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-1,3-dioxan-4-yl]phenyl]methanol](/img/structure/B1237665.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR)-10-[(3R,4S,5S)-4,5-dihydroxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1237666.png)